2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile 2-amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile is a member of pyridines and a member of piperazines.
Brand Name: Vulcanchem
CAS No.: 339110-61-1
VCID: VC4159474
InChI: InChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22)
SMILES: C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N
Molecular Formula: C16H14ClN7
Molecular Weight: 339.79

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile

CAS No.: 339110-61-1

Cat. No.: VC4159474

Molecular Formula: C16H14ClN7

Molecular Weight: 339.79

* For research use only. Not for human or veterinary use.

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile - 339110-61-1

Specification

CAS No. 339110-61-1
Molecular Formula C16H14ClN7
Molecular Weight 339.79
IUPAC Name 2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22)
Standard InChI Key LUXHROLGPZZXIX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile possesses the molecular formula C₁₆H₁₄ClN₇ and a molecular weight of 339.79 g/mol. Its IUPAC name systematically denotes the substitution pattern: a pyridine core substituted at positions 2 (amino), 3 and 5 (cyano), and 6 (piperazinyl-linked 6-chloropyridyl).

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number339110-61-1
Molecular FormulaC₁₆H₁₄ClN₇
Molecular Weight339.79 g/mol
IUPAC Name2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
SMILES NotationC1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N

Synthesis and Manufacturing Approaches

Multi-Step Synthetic Pathways

Synthesis typically involves sequential functionalization of a pyridine precursor. A generalized route includes:

  • Core Formation: Condensation of malononitrile with aldehydes under basic conditions to construct the 3,5-dicarbonitrile pyridine backbone .

  • Amination: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.

  • Piperazine Coupling: Mitsunobu or Buchwald-Hartwig coupling to attach the 4-(6-chloropyridin-2-yl)piperazine moiety .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1Diethylamine, EtOH, RT, 12 h78%
2NH₃/MeOH, 60°C, 6 h65%
3Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 24 h52%

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis or catalytic protocols using diethylamine to minimize waste. These methods achieve atom economies exceeding 85%, aligning with sustainable chemistry principles .

Physicochemical Properties and Characterization

Spectroscopic Profiling

  • NMR: ¹H NMR (DMSO-d₆) displays signals at δ 8.2 (pyridine-H), 6.8 (chloropyridyl-H), and 3.5 ppm (piperazine-CH₂).

  • MS: ESI-MS shows a molecular ion peak at m/z 340.1 [M+H]⁺, consistent with the molecular formula .

  • IR: Stretching vibrations at 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N), and 3350 cm⁻¹ (N-H) confirm functional groups .

Solubility and Stability

Preliminary data indicate limited aqueous solubility (<0.1 mg/mL), necessitating DMSO or DMF for biological assays. The compound exhibits stability under inert atmospheres but undergoes hydrolysis in acidic media, degrading the cyano groups.

Biological Activity and Mechanism of Action

Kinase Inhibition

Molecular docking studies predict strong binding to ATP pockets of cyclin-dependent kinases (CDKs) and VEGFR-2, with computed Ki values <50 nM. The piperazine linker facilitates hydrogen bonding with Asp86 and Lys33 residues, while the chloropyridyl group engages in hydrophobic interactions .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chloropyridyl group with fluorinated analogs improves metabolic stability.

  • Prodrug Design: Esterification of the amino group enhances oral bioavailability in rodent models (AUC₀–₂₄ = 450 ng·h/mL) .

Patent Landscape

Over 15 patents since 2020 claim derivatives of this scaffold for treating oncology and neurodegenerative disorders, underscoring its industrial relevance .

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